N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide

Acid ceramidase Farber disease Substrate specificity

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide, commonly designated C12 Ceramide (d18:1/12:0) or N-lauroyl-D-erythro-sphingosine, is a naturally occurring, bioactive sphingolipid formed by acid sphingomyelinase (ASM)-mediated hydrolysis of C12 sphingomyelin. It functions as a pro-apoptotic signaling molecule and serves as a preferred substrate for acid ceramidase (AC).

Molecular Formula C30H59NO3
Molecular Weight 481.8 g/mol
CAS No. 74713-63-6
Cat. No. B13386304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide
CAS74713-63-6
Molecular FormulaC30H59NO3
Molecular Weight481.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O
InChIInChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)
InChIKeyHXFPPRPLRSPNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide (C12 Ceramide, CAS 74713-63-6): A Quantitative Procurement & Differentiation Guide for Sphingolipid Researchers


N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide, commonly designated C12 Ceramide (d18:1/12:0) or N-lauroyl-D-erythro-sphingosine, is a naturally occurring, bioactive sphingolipid formed by acid sphingomyelinase (ASM)-mediated hydrolysis of C12 sphingomyelin . It functions as a pro-apoptotic signaling molecule and serves as a preferred substrate for acid ceramidase (AC) [1]. Unlike short-chain ceramide analogs (e.g., C2 or C6), C12 Ceramide possesses a 12-carbon N-acyl chain that confers distinct hydrophobicity, enzymatic specificity, and intracellular partitioning, making it irreplaceable for assays targeting AC activity, Farber disease research, and Niemann-Pick disease diagnostics [2].

Why Generic C12 Ceramide (CAS 74713-63-6) Cannot Be Interchanged with Other N-Acyl Chain Ceramides for Quantitative Research & Diagnostics


N-acyl chain length is the primary structural determinant governing ceramide–protein interactions, intracellular trafficking, and enzymatic processing. Short-chain analogs such as C2 Ceramide (N-acetyl) and C6 Ceramide (N-hexanoyl) exhibit enhanced aqueous solubility and cell permeability, but they are poorly recognized by acid ceramidase and follow divergent metabolic fates . Conversely, long-chain species (C16–C24) partition differently into lipid rafts and mitochondrial membranes. C12 Ceramide occupies a unique biophysical and biochemical middle ground: it is the optimal in vitro substrate for human acid ceramidase—outperforming both shorter (C6) and longer (C16, C18) ceramides—and displays cell-type-selective synergy with chemotherapeutics that is not replicated by C6 Ceramide [1][2]. Therefore, generic substitution without verifying the N-acyl chain identity introduces uncontrolled variables into enzymatic assays, drug delivery studies, and diagnostic protocols.

C12 Ceramide (CAS 74713-63-6): Quantitative Head-to-Head Evidence Driving Scientific Selection Over Closest Analogs


C12 Ceramide Is the Optimal In Vitro Substrate for Human Acid Ceramidase Versus C6, C16, and C18 Ceramides

Purified recombinant human acid ceramidase (hAC) displays a marked preference for C12 Ceramide over other N-acyl chain lengths. Kinetic analysis establishes that D-e-C12-ceramide (N-lauroylsphingosine) is the best in vitro substrate for hAC, exhibiting significantly higher catalytic efficiency than C6, C16, or C18 ceramides [1]. While D-e-C14-ceramide also shows substantial activity, C6 Ceramide yields very low turnover, and C2 Ceramide is virtually unrecognized [2]. This substrate hierarchy is consistent across both radioactive (¹⁴C-labeled) and fluorogenic (BODIPY-conjugated) C12 Ceramide assay formats, with the fluorogenic assay achieving a detection sensitivity of 0.1 pmol/mg protein/h [2].

Acid ceramidase Farber disease Substrate specificity Enzymatic assay

C12 Ceramide Potentiates Doxorubicin Toxicity in Breast Cancer Cells Where C6 Ceramide Fails

In a direct liposomal co-formulation study, C12 Ceramide and C6 Ceramide were separately incorporated into PEGylated liposomes containing doxorubicin (DOX) and tested across three human cancer cell lines (HeLa, HCT116, MDA-MB-231). In MDA-MB-231 triple-negative breast cancer cells—a model characterized by slow doubling time (~38 h) and inherent chemoresistance—only C12 Ceramide enhanced DOX cytotoxicity. C6 Ceramide exhibited no significant synergy in this cell line but was more effective in HeLa (cervical) and HCT116 (colon) cancer cells [1]. The cell-line-selective synergy was most prominent at low DOX doses, indicating that C12 Ceramide can potentiate chemosensitivity under conditions where C6 Ceramide is ineffective. The study additionally demonstrated that co-administration of C12 Ceramide with Caelyx® (clinically approved liposomal DOX) further increased cytotoxicity in MDA-MB-231 cells, an effect not observed with C6 Ceramide [1].

Triple-negative breast cancer Liposomal doxorubicin Ceramide synergy MDA-MB-231

C12 Ceramide Is an Essential Substrate for Niemann-Pick Disease (Types A/B) Diagnostic Assays

C12 Ceramide serves as the substrate backbone for fluorogenic probes (e.g., BODIPY-C12-sphingomyelin) that quantify acid sphingomyelinase (ASM) activity in plasma—a diagnostic hallmark for Niemann-Pick disease types A and B. In a validated reverse-phase HPLC assay, BODIPY-C12-SPM hydrolysis was used to detect ASM deficiency with high sensitivity and specificity, enabling differential diagnosis from other lysosomal storage disorders [1]. No short-chain ceramide analog (C2, C6, C8) can substitute in this context, as ASM exhibits strict specificity for sphingomyelin substrates and NBD- or BODIPY-labeled C12 derivatives are the established gold standard for fluorescence-based ASM activity measurement . Multiple commercial vendors explicitly list C12 Ceramide as the substrate of choice for Niemann-Pick disease diagnostic research .

Niemann-Pick disease Acid sphingomyelinase Diagnostic assay HPLC

C12 Ceramide Is a Preferred Analytical Internal Standard for Ceramide Quantification in Lipidomics

C12 Ceramide (d18:1/12:0) is commercially available at >99% purity (TLC) from Avanti Polar Lipids and is specifically validated as an internal standard for LC-MS-based ceramide quantification in complex biological matrices . It has been employed as an extraction and quantification internal standard in U87MG human glioma cells and rat tissues, ensuring accurate normalization of endogenous ceramide species . Unlike short-chain ceramides (C2, C6) that lack chromatographic co-elution with endogenous long-chain ceramides, or very long-chain ceramides (C24) that suffer from ionization suppression, C12 Ceramide strikes an optimal balance of retention time proximity and mass spectrometric response for C16–C24 ceramide quantification [1].

Lipidomics LC-MS Internal standard Quantification

N-Lauroyl-D-erythro-sphingosine Inhibits IL-4 Production in Activated T Cells via AP-1/NF-AT Pathway

N-Lauroyl-D-erythro-sphingosine (C12 Ceramide, designated LES) significantly inhibits IL-4 production in both primary CD4⁺ T cells and EL4 T thymoma cells in a dose-dependent manner. In EL4 cells transfected with IL-4 promoter constructs, LES suppressed promoter activity; this suppression was abolished when the P4 site (harboring AP-1 and NF-AT binding sites) was deleted, demonstrating a specific mechanism of action [1]. Additionally, LES inhibited PKC activity stimulated by PMA. The C20 ceramide analog (LECS) exhibited similar activity, but the lauroyl (C12) group was identified as the minimal effective N-acyl chain for strong IL-4 inhibitory effects [1]. No data were identified comparing C12 Ceramide to C2, C6, or C8 ceramides in this specific immunological context, so class-level inference across chain lengths is not possible.

Interleukin-4 T-cell immunology AP-1 Allergic disease

Where C12 Ceramide (CAS 74713-63-6) Delivers Irreplaceable Value: Application Scenarios Backed by Comparative Evidence


Acid Ceramidase Activity Assays and Farber Disease Research

C12 Ceramide is the optimal substrate for quantifying acid ceramidase (AC) activity in vitro, as confirmed by kinetic analysis of purified recombinant human AC [1]. Laboratories investigating Farber disease pathogenesis or screening AC-targeted small molecules must use C12 Ceramide to ensure maximum enzymatic turnover and compatibility with established fluorogenic (BODIPY) and radiometric (¹⁴C) assay formats. Substitution with C6 or C16 Ceramide will yield falsely low activity readings and compromise the detection sensitivity needed to discern residual AC activity in patient-derived fibroblasts—where AC activity is already elevated 2- to 12-fold .

Liposomal Ceramide-Doxorubicin Formulation Development for Triple-Negative Breast Cancer

C12 Ceramide is the only ceramide species demonstrated to synergistically enhance doxorubicin toxicity in MDA-MB-231 triple-negative breast cancer cells in a head-to-head comparison with C6 Ceramide [1]. Drug delivery laboratories engineering ceramide-loaded liposomes for breast cancer applications should specify C12 Ceramide in their lipid composition. Using C6 Ceramide will not replicate the MDA-MB-231 synergy and may misdirect optimization toward inappropriate cell models. Additionally, C12 Ceramide provides greater liposome stability due to its longer acyl chain, potentially enabling sustained drug release in slow-growing tumors [1].

Niemann-Pick Disease (Types A/B) Diagnostic Assay Development

Fluorophore-conjugated C12 Ceramide derivatives (e.g., BODIPY-C12-SPM) are the validated substrates for HPLC-based quantification of acid sphingomyelinase (ASM) activity in human plasma, a diagnostic cornerstone for Niemann-Pick disease types A and B [1]. Clinical biochemistry laboratories and diagnostic kit manufacturers must procure C12 Ceramide as the starting material for probe synthesis. No alternative N-acyl chain length is recognized by ASM, and deviation from C12 will result in complete loss of enzymatic substrate recognition .

Ceramide Lipidomics Quantification and Method Standardization

C12 Ceramide (d18:1/12:0) of >99% purity is validated as an internal standard for LC-MS-based ceramide quantification in tissues and cell lines [1]. Lipidomics core facilities and contract research organizations should adopt C12 Ceramide as their quantification spike-in standard for ceramide panels spanning C16 to C24 species. Its intermediate retention time and robust ionization response bridge the analytical gap between short-chain and very-long-chain ceramide standards, improving method accuracy and enabling cross-study data harmonization [1].

Quote Request

Request a Quote for N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.